molecular formula C11H13NOS B2455819 (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine CAS No. 86052-45-1

(furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B2455819
CAS No.: 86052-45-1
M. Wt: 207.29
InChI Key: TWRNUPARUWYOEQ-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the condensation of furan-2-carbaldehyde with 2-(thiophen-2-yl)ethylamine. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine linkage .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the furan and thiophene rings .

Scientific Research Applications

(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s heterocyclic rings may enable it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    (Furan-2-ylmethyl)amine: Lacks the thiophene ring, making it less versatile in certain applications.

    (Thiophen-2-ylmethyl)amine: Lacks the furan ring, which may reduce its reactivity and stability.

    (Furan-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine:

Uniqueness

(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of both furan and thiophene rings, which confer a combination of stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-thiophen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-3-10(13-7-1)9-12-6-5-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRNUPARUWYOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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